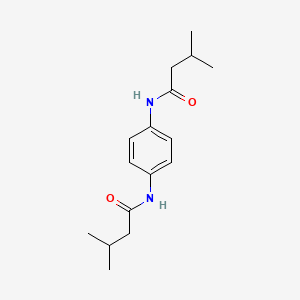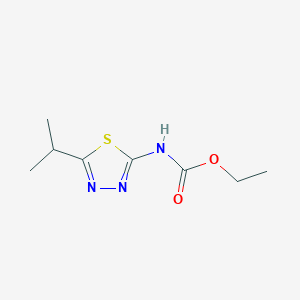
N,N'-1,4-phenylenebis(3-methylbutanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-1,4-phenylenebis(3-methylbutanamide), also known as PMX205, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and is mainly used as a chiral selector in chromatography.
Mechanism of Action
The mechanism of action of N,N'-1,4-phenylenebis(3-methylbutanamide) in chiral separation is based on the formation of diastereomeric complexes between the enantiomers and the chiral selector. The complexes have different affinities for the stationary phase, which results in differential retention times and ultimately separation of the enantiomers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-1,4-phenylenebis(3-methylbutanamide). However, studies have shown that it does not exhibit significant toxicity or mutagenicity. It is also not known to have any pharmacological effects on the human body.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-1,4-phenylenebis(3-methylbutanamide) is its high selectivity and resolution in chiral separation. It is also relatively easy to synthesize and purify. However, one of the limitations of N,N'-1,4-phenylenebis(3-methylbutanamide) is its relatively high cost compared to other chiral selectors. In addition, it may not be suitable for certain types of analytes or samples.
Future Directions
There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research. One area of focus is the development of new chiral separation methods using N,N'-1,4-phenylenebis(3-methylbutanamide). Another area is the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the analysis of complex mixtures, such as natural products and metabolites. There is also potential for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the development of new pharmaceuticals and other biologically active compounds. Further research is needed to explore these and other potential applications of N,N'-1,4-phenylenebis(3-methylbutanamide).
Conclusion:
In conclusion, N,N'-1,4-phenylenebis(3-methylbutanamide) is a synthetic compound that has been widely used in scientific research as a chiral selector in chromatography. It has several advantages, including high selectivity and resolution, and has been used in a variety of applications. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxicity or mutagenicity. There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research, including the development of new chiral separation methods and the analysis of complex mixtures.
Synthesis Methods
N,N'-1,4-phenylenebis(3-methylbutanamide) can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N,N'-1,4-phenylenebis(3-methylbutanamide) has been extensively used in scientific research as a chiral selector in chromatography. It has been used to separate enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals. N,N'-1,4-phenylenebis(3-methylbutanamide) has also been used in the analysis of food and environmental samples. In addition, N,N'-1,4-phenylenebis(3-methylbutanamide) has been used as a ligand in metal ion extraction and as a stationary phase in capillary electrophoresis.
properties
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPSQDXWDZDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,4-diylbis(3-methylbutanamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)




![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)



![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)